1-(1-Aminobutan-2-YL)-2-methylcyclopentan-1-OL
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Overview
Description
1-(1-Aminobutan-2-YL)-2-methylcyclopentan-1-OL is an organic compound with a unique structure that includes an aminobutan group attached to a methylcyclopentan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminobutan-2-YL)-2-methylcyclopentan-1-OL typically involves the reaction of 2-methylcyclopentanone with 1-aminobutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under hydrogenation conditions . The process involves the reduction of the ketone group in 2-methylcyclopentanone to form the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminobutan-2-YL)-2-methylcyclopentan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated alcohols.
Substitution: Formation of various substituted derivatives, depending on the reagents used.
Scientific Research Applications
1-(1-Aminobutan-2-YL)-2-methylcyclopentan-1-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1-Aminobutan-2-YL)-2-methylcyclopentan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1-(1-Aminobutan-2-yl)cyclobutan-1-ol: Similar structure but with a cyclobutan ring instead of a cyclopentan ring.
1-(1-Aminobutan-2-yl)-2,2-dimethylcyclopentan-1-ol: Similar structure but with two methyl groups on the cyclopentan ring.
Uniqueness
1-(1-Aminobutan-2-YL)-2-methylcyclopentan-1-OL is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(1-aminobutan-2-yl)-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-3-9(7-11)10(12)6-4-5-8(10)2/h8-9,12H,3-7,11H2,1-2H3 |
InChI Key |
YTAGORSBOXCMPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CCCC1C)O |
Origin of Product |
United States |
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